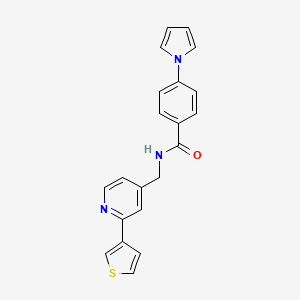
4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
Description
4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a benzamide derivative featuring a pyrrole moiety at the 4-position of the benzene ring and a thiophen-3-yl-substituted pyridinemethyl group as the amide substituent.
Properties
IUPAC Name |
4-pyrrol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-21(17-3-5-19(6-4-17)24-10-1-2-11-24)23-14-16-7-9-22-20(13-16)18-8-12-26-15-18/h1-13,15H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTSVKAADLEDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a synthetic derivative that incorporates a pyrrole and thiophene moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A pyrrole ring.
- A thiophene ring attached to a pyridine moiety.
- A benzamide functional group.
Antimicrobial Activity
Research indicates that derivatives of pyrrole and benzamide have significant antimicrobial properties. In one study, related compounds demonstrated Minimum Inhibitory Concentration (MIC) values against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, pyrrole benzamide derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL, suggesting potent antibacterial activity compared to standard antibiotics like ciprofloxacin, which has an MIC of 2 μg/mL .
Antiviral Activity
The compound's structural elements suggest potential antiviral activity. Notably, similar compounds have shown efficacy against viruses such as HIV and herpes simplex virus (HSV). For example, some pyrazole derivatives have been reported to exhibit IC50 values as low as 0.02 μM against HIV . While specific data on the compound is limited, its structural analogs suggest a promising avenue for antiviral research.
Anticancer Activity
The benzamide core is often associated with anticancer properties. Compounds with similar structures have been identified as inhibitors of various cancer-related pathways. For instance, certain benzamides have been shown to inhibit RET kinase activity, which is crucial in various cancers . The potential for this compound to act as a RET kinase inhibitor warrants further investigation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many benzamide derivatives act by inhibiting specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways that lead to cell death in pathogens or cancer cells.
- DNA Interaction : Some heterocycles can intercalate into DNA, disrupting replication in rapidly dividing cells such as bacteria or cancer cells.
Case Studies and Research Findings
A variety of studies have explored the biological activities of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis, and inferred properties:
Structural and Functional Group Analysis
Key Observations
Heterocyclic Substituents: The target compound uniquely incorporates a pyrrole ring, which may enhance electron-rich aromatic interactions compared to piperazine or diazepane groups in analogs like 3i, 3j, and 9c. Thiophene Position: The thiophen-3-yl group in the target compound contrasts with the thiophen-2-yl in ’s analog. This positional difference could alter steric and electronic interactions with biological targets, as 3-substituted thiophenes may exhibit distinct conformational flexibility .
Synthesis Complexity: The target compound’s synthesis likely involves coupling a pyrrole-containing benzoyl chloride with a thiophen-3-yl-pyridinemethyl amine, analogous to methods in and .
Pharmacological Implications: Piperazine-based analogs (3i, 3j): The methoxy-phenylpiperazine groups in these compounds are critical for D3 receptor binding, as demonstrated in their evaluation as ligands.
Research Findings and Limitations
- Data Gaps: No direct data on the target compound’s solubility, stability, or bioactivity are available in the provided evidence. Comparisons rely on structural analogs, limiting conclusive insights.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


